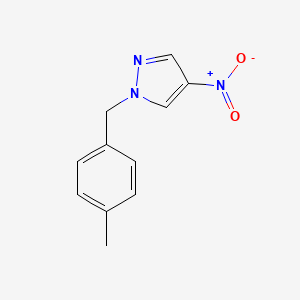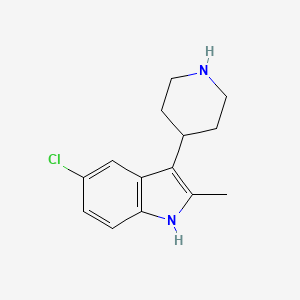
5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole
Overview
Description
5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole (CMPI) is a heterocyclic compound that has been studied extensively due to its potential applications in various scientific fields. CMPI is widely used in organic synthesis, pharmaceuticals, and biochemistry. It is a synthetic organic compound that is structurally related to several other indole derivatives and has been found to possess interesting biological activities. The synthesis of CMPI can be achieved through several methods, including the reaction of piperidine and 5-chloro-2-methyl-3-indolecarboxaldehyde.
Scientific Research Applications
Indole Derivative Synthesis and Classification
Indole synthesis techniques are crucial for creating various indole derivatives, including potentially "5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole". A review highlights methods for indole synthesis, offering a framework for classifying these syntheses, which are pivotal for the development of new pharmaceuticals and materials (Taber & Tirunahari, 2011).
Pharmacological Applications
Anticancer and Antiviral Properties
Indole derivatives exhibit potential anticancer and antiviral activities. For instance, indole alkaloids, synthetic dimers, and hybrids have shown significant antiproliferative effects on various cancers in both in vitro and in vivo models, suggesting a role in developing anticancer agents (Song et al., 2020). Moreover, a comprehensive review on indole-containing antiviral agents outlines their promising applications in combating viral infections (Zhang, Chen, & Yang, 2014).
Neuroprotective Effects
The interaction of indole derivatives with serotonin receptors, as seen in studies on Geissoschizine methyl ether (GM), an indole alkaloid, suggests potential neuroprotective and behavioral effects. GM's binding to various serotonin receptor subtypes indicates its role in modulating serotonergic activities, which could contribute to its pharmacological effects in treating dementia and related symptoms (Ikarashi, Sekiguchi, & Mizoguchi, 2018).
Metabolic and Liver Disease Applications
Indoles derived from the intestinal microbiota, such as indole-3-carbinol and its derivatives, have demonstrated protective effects against chronic liver diseases. These compounds modulate transcription factors, signaling pathways, and oxidative stress, highlighting their therapeutic potential in hepatic protection (Wang et al., 2016).
properties
IUPAC Name |
5-chloro-2-methyl-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-3,8,10,16-17H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINSEQUDGLPNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

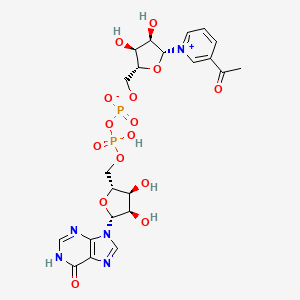
![Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-](/img/structure/B3135359.png)
![(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid](/img/structure/B3135367.png)
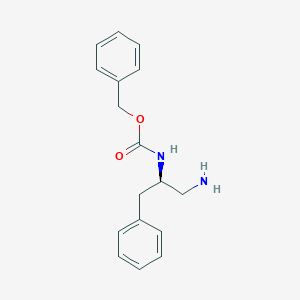
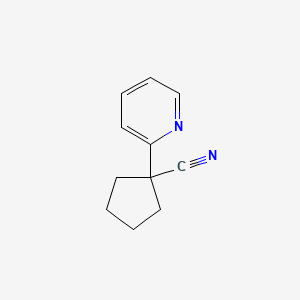
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)
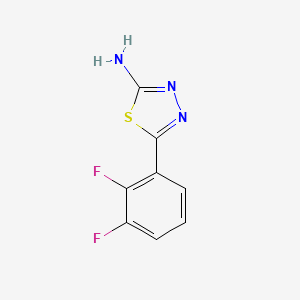
![N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine](/img/structure/B3135404.png)
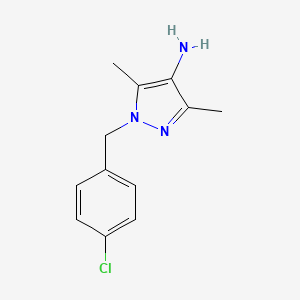
![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)
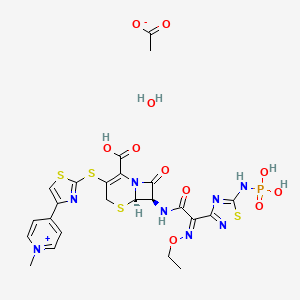
![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)
